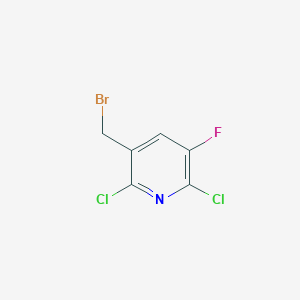
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine
Overview
Description
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl, dichloro, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,6-dichloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-5-fluoropyridine.
Scientific Research Applications
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-nitropyridine: Contains a nitro group instead of dichloro and fluoro substituents, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine is unique due to the combination of bromomethyl, dichloro, and fluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various chemical applications .
Properties
Molecular Formula |
C6H3BrCl2FN |
|---|---|
Molecular Weight |
258.90 g/mol |
IUPAC Name |
3-(bromomethyl)-2,6-dichloro-5-fluoropyridine |
InChI |
InChI=1S/C6H3BrCl2FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |
InChI Key |
HZAVFRJXTDVGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














